1,2,6,8-Tetrachloronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,6,8-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-5-1-2-7(12)10(14)9(5)8(13)4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAYDYKVLHHIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218138 | |
| Record name | 1,2,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-24-1 | |
| Record name | Naphthalene, 1,2,6,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Fate and Transport Mechanisms of 1,2,6,8 Tetrachloronaphthalene and Pcns
Environmental Persistence and Degradation Resistance
Polychlorinated naphthalenes, including 1,2,6,8-tetrachloronaphthalene, are known for their chemical stability and resistance to breakdown in the environment. cymitquimica.com This persistence is a key factor contributing to their long-term presence and potential for adverse effects.
Influence of Chlorination Degree on Persistence
The environmental persistence of PCNs is strongly linked to the number of chlorine atoms attached to the naphthalene (B1677914) molecule. food.gov.uk Generally, as the degree of chlorination increases, the resistance to both biological and chemical degradation also increases. food.gov.ukuea.ac.uk Lower chlorinated naphthalenes, such as mono- and dichloronaphthalenes, are more susceptible to microbial degradation under aerobic conditions. who.int In contrast, higher chlorinated congeners, including tetrachloronaphthalenes and above, are significantly more resistant to breakdown. uea.ac.ukwho.int This increased persistence with higher chlorination is a critical factor in their accumulation in the environment.
The manufacturing process of PCNs involves the chlorination of molten naphthalene, with the degree of chlorination controlled by factors such as temperature. uea.ac.uk This process results in complex mixtures of different congeners, each with its own level of persistence. wikipedia.org
Stereochemical Factors Governing Environmental Stability
The specific arrangement of chlorine atoms on the naphthalene rings, known as stereochemistry, also plays a crucial role in the environmental stability of PCNs. The positions of the chlorine atoms can influence the molecule's susceptibility to enzymatic attack and photolytic degradation. For instance, the presence of adjacent unsubstituted carbon atoms can make a PCN congener more vulnerable to metabolic breakdown. researchgate.net The stability of these compounds is a significant concern, as it allows them to remain in the environment for extended periods, posing long-term risks. cymitquimica.com
Inter-Compartmental Transport and Partitioning Behavior
The movement of this compound and other PCNs between air, water, soil, and biota is a complex process governed by their physical and chemical properties.
Sorption Dynamics onto Soil and Sediment Matrices
Polychlorinated naphthalenes exhibit a strong tendency to adsorb to soil and sediment particles, a process known as sorption. who.int This behavior is largely influenced by the compound's lipophilicity, or its affinity for fats and oils, which increases with the degree of chlorination. who.int Consequently, higher chlorinated PCNs, including tetrachloronaphthalenes, have a strong tendency to bind to the organic matter in soil and sediments. who.int This sorption reduces their mobility in the environment, leading to their accumulation in these matrices. who.int Studies have shown that the distribution of PCNs between the solid and liquid phases is a key factor in their environmental fate. mdpi.com The organic carbon content of the soil and sediment is a primary predictor of the extent of sorption. mdpi.com
Table 1: Soil and Sediment Sorption of Polychlorinated Naphthalenes
| PCN Homologue Group | Sorption Tendency | Governing Factor |
| Lower Chlorinated (Mono-, Di-) | Moderate | Lower lipophilicity |
| Higher Chlorinated (Tetra- and above) | Strong | Higher lipophilicity, strong affinity for organic carbon |
Volatilization and Atmospheric Transport
Despite their tendency to sorb to solids, PCNs can also be transported over long distances through the atmosphere. pops.int Lower chlorinated PCNs are more volatile than their higher chlorinated counterparts. who.int However, even less volatile congeners like 1,2,3,4-tetrachloronaphthalene (B75306) can exist in both vapor and particulate phases in the atmosphere. nih.gov Once in the atmosphere, these compounds can be transported by wind currents far from their original source. pops.int The atmospheric half-life of PCNs can range from days to over a year, allowing for significant long-range transport. pops.int Model predictions suggest that di- to penta-chlorinated naphthalenes are subject to global distillation, a process where chemicals volatilize in warmer regions and are deposited in colder areas. pops.int
Bioaccumulation and Biomagnification in Ecological Food Webs
A significant concern regarding this compound and other PCNs is their ability to bioaccumulate in living organisms and biomagnify through the food web. epa.gov Bioaccumulation is the process where the concentration of a substance builds up in an organism because the rate of intake exceeds the rate of elimination. cimi.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org
The lipophilic nature of PCNs means they readily accumulate in the fatty tissues of organisms. researchgate.net The degree of bioaccumulation generally increases with the level of chlorination. who.int However, the most highly chlorinated naphthalenes, such as octachloronaphthalene (B52695), may be poorly absorbed and therefore show limited bioaccumulation. who.int Tetrachloronaphthalenes, on the other hand, are well-absorbed and have a high potential for bioconcentration in aquatic organisms. nih.gov
Table 2: Bioaccumulation and Biomagnification Potential of PCNs
| PCN Homologue Group | Bioaccumulation Potential | Biomagnification Potential in Food Webs |
| Lower Chlorinated (Mono-, Di-) | Lower | Lower |
| Mid-range Chlorinated (Tetra-, Penta-, Hexa-) | High | High |
| Higher Chlorinated (Hepta-, Octa-) | Variable (limited absorption for highest congeners) | Can be significant for some congeners |
Biotransformation and Abiotic Degradation Pathways (excluding direct physiological outcomes)
The environmental persistence of PCNs is mitigated by various transformation processes, which can be broadly categorized as biotransformation (mediated by living organisms) and abiotic degradation (photochemical and other chemical reactions). dioxin20xx.orgnih.gov These pathways are crucial for determining the ultimate fate and environmental residence time of compounds like this compound.
Photolysis, or degradation by light, is considered one of the most significant chemical degradation pathways for PCNs in the environment. dioxin20xx.org This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.
Research indicates that the extent of photolytic degradation is influenced by the degree of chlorination. Highly chlorinated PCNs tend to decompose more effectively under UV light, whereas less chlorinated congeners are more resistant. dioxin20xx.org For instance, in an experimental setting, the concentration of octachloronaphthalene (CN-75) was reduced to below the detection limit after 180 minutes of UV irradiation in an alkaline 2-propanol solution. dioxin20xx.org The process typically involves reductive dechlorination, where chlorine atoms are sequentially removed from the naphthalene rings. dioxin20xx.orgnih.gov Studies on specific congeners have identified the formation of less-chlorinated products; for example, the photolysis of heptachloronaphthalene (CN-73) yields hexa-CNs as major products. dioxin20xx.org
In addition to direct photolysis, PCNs on the surface of atmospheric particles can undergo a series of reactions including hydroxylation, oxidation, decarboxylation, and ring-opening, in addition to dechlorination. nih.gov The presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•) has been shown to accelerate these photochemical reactions. nih.gov The atmospheric half-lives of PCNs with respect to gas-phase hydroxyl radical reactions have been estimated, providing insight into their persistence in the atmosphere.
Table 1: Predicted Atmospheric Half-lives of PCN Homologue Groups This table displays the estimated atmospheric half-lives for various polychlorinated naphthalene (PCN) homologue groups based on their reaction with gas-phase OH radicals. The data indicates that persistence in the atmosphere generally increases with the degree of chlorination.
| PCN Homologue Group | Predicted Atmospheric Half-life (Days) |
| Mono-CNs | 2 |
| Di-CNs | 5 |
| Tri-CNs | 10 |
| Tetra-CNs | 19 |
| Penta-CNs | 39 |
| Hexa-CNs | 79 |
| Hepta-CNs | 163 |
| Octa-CN | 343 |
| Data sourced from Puzyn et al., as cited in jte.edu.vn. |
Factors such as the environmental medium and location can also affect photodegradation rates. Field experiments have demonstrated that the photodegradation of PCNs increases with higher altitudes, likely due to increased solar irradiance. researchgate.netresearchgate.net However, some research on archived UK soil samples suggests that photolysis may not be a primary elimination pathway for PCNs in soil environments, where light penetration is limited. nih.gov
Microorganisms, particularly bacteria and fungi, possess the metabolic capability to transform a wide range of organic compounds, including chlorinated aromatic hydrocarbons. nmb-journal.cominteresjournals.org In soil and sediment, microbial biotransformation is a recognized degradation pathway for PCNs. coastalwiki.orgnih.gov While specific data on this compound is scarce, studies on related isomers and other chlorinated compounds provide insight into the potential mechanisms.
Table 2: Fungal Degradation of 1,2,3,4-Tetrachloronaphthalene This table summarizes the findings of a laboratory study on the degradation of a tetrachloronaphthalene isomer by the fungus Phanerochaete chrysosporium.
| Compound | Organism | Duration (Days) | Degradation (%) | Key Finding |
| 1,2,3,4-Tetrachloronaphthalene | Phanerochaete chrysosporium | 14 | 70% | No dechlorinated degradation products were formed. mhlw.go.jppops.int |
| Data sourced from Kitano et al. (2003) and Mori et al. (2009) as cited in mhlw.go.jppops.int. |
In anaerobic environments, reductive dechlorination is a key mechanism for the biotransformation of many organohalogen compounds. researchgate.net Bacteria such as Dehalococcoides species are known to dehalogenate a variety of chlorinated aromatic pollutants, including polychlorinated dibenzo-p-dioxins and polychlorinated biphenyls (PCBs), which are structurally similar to PCNs. mdpi.com This suggests that similar microbial pathways could potentially contribute to the degradation of PCNs, including tetrachloronaphthalenes, in anoxic settings like deep sediments.
Beyond photolysis, other chemical reactions can contribute to the transformation of PCNs in the environment. These abiotic processes can occur in the atmosphere or on the surfaces of soil and sediment particles.
A significant chemical transformation pathway in the atmosphere is the reaction with hydroxyl (•OH) radicals, as noted previously. jte.edu.vn For tetrachloronaphthalenes, the estimated atmospheric half-life due to this reaction is approximately 19 days, highlighting it as a key process for their removal from the gas phase. jte.edu.vn
Chemical degradation can also occur on mineral surfaces. Studies have investigated the degradation of 1,2,3,4-tetrachloronaphthalene on iron-aluminum (Fe-Al) composite oxides as a model for reactions on soil minerals. rsc.orgrsc.org This research demonstrated that 1,2,3,4-TCN undergoes successive hydrodechlorination reactions, producing various trichloro-, dichloro-, and monochloronaphthalene congeners. rsc.org The study revealed that the initial dechlorination step preferentially occurred at the β-position (C-2 or C-3) rather than the α-position (C-1 or C-4). rsc.org This contrasts with the dechlorination of octachloronaphthalene on other mineral surfaces, suggesting that the reactivity is highly dependent on the specific chlorine substitution pattern of the PCN congener. rsc.org
Table 3: Hydrodechlorination Pathway of 1,2,3,4-Tetrachloronaphthalene (CN-27) on Fe-Al Oxides This table outlines the major degradation pathway and products identified from the chemical transformation of 1,2,3,4-Tetrachloronaphthalene on a model mineral surface.
| Reactant | Major Pathway | Intermediate Products | Final Monochlorinated Product |
| 1,2,3,4-Tetrachloronaphthalene (CN-27) | CN-27 → CN-14 → CN-4 → CN-2 | 1,2,4-Trichloronaphthalene (CN-14) | 2-Monochloronaphthalene (CN-2) |
| 1,3-Dichloronaphthalene (CN-4) | |||
| Data sourced from rsc.org. |
These findings illustrate that chemical transformation on particle surfaces can be a relevant degradation pathway for PCNs, with reaction mechanisms and product distributions being highly specific to the congener's structure.
Degradation and Remediation Strategies for Tetrachloronaphthalenes and Pcns
Advanced Oxidation Processes for PCN Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). kirj.ee These processes are particularly effective for the degradation of refractory organic compounds like PCNs that are resistant to conventional treatment methods. kirj.ee
AOPs can be broadly categorized into photochemical and non-photochemical processes. mdpi.com Photochemical methods utilize ultraviolet (UV) radiation, often in combination with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃), to generate •OH radicals. kirj.ee Non-photochemical processes include ozonation at elevated pH, Fenton and Fenton-like reactions, and persulfate-based oxidation. mdpi.comnih.gov
While specific studies on the degradation of 1,2,6,8-tetrachloronaphthalene using AOPs are limited, research on related compounds like polychlorinated biphenyls (PCBs) and other PCN congeners provides valuable insights. For instance, a combined approach of chemical reduction followed by an advanced oxidation process has been explored for PCB-contaminated soils, showing that persulfate oxidation can be more effective than hydrogen peroxide. nih.govnih.gov The Fenton process, which involves the reaction of ferrous ions with hydrogen peroxide, has also been shown to be effective, although its efficiency is highly pH-dependent. mdpi.comtandfonline.com
Recent research has also investigated the photocatalytic degradation of PCNs. Under photo-irradiation, PCN structures can be destroyed through a process of dechlorination followed by oxidation. nih.gov The efficiency of these processes can be influenced by various environmental factors, and often a combination of different AOPs or AOPs with other remediation techniques is required for effective contaminant removal. mdpi.com
Table 1: Overview of Advanced Oxidation Processes for Chlorinated Organic Pollutants
| AOP Technique | Description | Key Reactive Species |
| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide, generating hydroxyl radicals. | •OH |
| UV/O₃ | Combines UV radiation with ozone to enhance the production of hydroxyl radicals. | •OH, O₃ |
| Fenton Process | Reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. | •OH |
| Photo-Fenton | Fenton reaction enhanced by UV light, which promotes the regeneration of Fe²⁺. | •OH |
| Persulfate Oxidation | Activation of persulfate (S₂O₈²⁻) to generate sulfate (B86663) radicals. | SO₄⁻• |
| Photocatalysis | Use of a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species. | •OH, O₂⁻• |
Reductive Dechlorination Approaches
Reductive dechlorination is a promising remediation strategy for highly chlorinated compounds like tetrachloronaphthalenes. This process involves the removal of chlorine atoms from the aromatic rings and their replacement with hydrogen atoms, leading to the formation of less chlorinated and consequently less toxic compounds.
Catalytic Hydrodechlorination Using Metal-Based Composites
Catalytic hydrodechlorination (HDC) employs a catalyst, typically a transition metal, to facilitate the reductive dechlorination reaction in the presence of a hydrogen source. mdpi.com Various metal-based composites have been investigated for their efficacy in degrading PCNs.
One notable study focused on the degradation of 1,2,3,4-tetrachloronaphthalene (B75306) (a structural isomer of this compound) using iron-aluminum (Fe-Al) composite oxides. rsc.orgrsc.org The research demonstrated that these composites could effectively dechlorinate the tetrachloronaphthalene through a series of successive hydrodechlorination steps. rsc.orgrsc.org The reaction proceeded by first removing a chlorine atom from the β-position of the naphthalene (B1677914) ring, a finding that highlights the influence of the molecular structure on the degradation pathway. rsc.orgrsc.org
Palladium-based catalysts are also highly effective for hydrodechlorination. mdpi.com Bimetallic systems, such as palladium-coated magnesium (Mg/Pd), have shown rapid dechlorination of various PCN congeners in laboratory settings. scispace.comresearchgate.net These reactions can lead to the formation of naphthalene and tetralin as the final, fully dechlorinated products. scispace.com
Table 2: Catalytic Hydrodechlorination of 1,2,3,4-Tetrachloronaphthalene (CN-27) using Fe-Al Composite Oxides
| Catalyst | Major Trichloronaphthalene Product | Major Dichloronaphthalene Product | Major Monochloronaphthalene Product |
| FeAl-1 | 1,2,4-Trichloronaphthalene (CN-14) | 1,3-Dichloronaphthalene (CN-4) | 2-Monochloronaphthalene (CN-2) |
| FeAl-5 | 1,2,4-Trichloronaphthalene (CN-14) | 1,3-Dichloronaphthalene (CN-4) | 2-Monochloronaphthalene (CN-2) |
| FeAl-10 | 1,2,4-Trichloronaphthalene (CN-14) | 1,3-Dichloronaphthalene (CN-4) | 2-Monochloronaphthalene (CN-2) |
| Data sourced from a study on the degradation of 1,2,3,4-tetrachloronaphthalene. rsc.org |
Electrochemical and Photoreductive Degradation
Electrochemical methods offer a clean and controllable means of driving reductive dechlorination. In this approach, an electric current is used to generate reactive species or to directly reduce the chlorinated compounds at an electrode surface. The use of a naphthalene radical anion as a mediator in electrochemical reduction has been shown to effectively dechlorinate various polychlorinated organic compounds. nih.gov
Photoreductive degradation is another emerging technology that utilizes light energy to initiate the dechlorination process. This can be enhanced through the use of photosensitizers or photocatalysts. For instance, the photoreductive capacity of nitrogen self-doped graphitic carbon nitride has been demonstrated for the degradation of other organic pollutants and shows promise for PCN remediation. acs.org Research on the photolysis of PCNs has indicated that higher chlorinated congeners can be degraded under solar irradiation, with the congener composition changing over time. nih.gov
Bioremediation Techniques and Microbial Interactions
Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. frontiersin.org For PCNs, both aerobic and anaerobic microbial degradation pathways have been investigated.
Under aerobic conditions, some bacteria, such as certain Pseudomonas species, have been reported to biodegrade lower chlorinated PCNs, like monochloronaphthalenes, into hydroxylated derivatives. nih.gov White-rot fungi, such as Phlebia lindtneri, have also demonstrated the ability to degrade PCNs with one to four chlorine atoms. nih.gov
Anaerobic reductive dechlorination is a key process in the bioremediation of highly chlorinated compounds. Specific microorganisms, such as Dehalococcoides species, are known to be capable of reductively dechlorinating a range of chlorinated aromatic pollutants, including tetrachloronaphthalenes. researchgate.netacs.org One study found that Dehalococcoides ethenogenes strain 195 could dechlorinate 1,2,3,4-tetrachloronaphthalene primarily to an unidentified dichloronaphthalene congener. researchgate.netacs.org
The effectiveness of bioremediation often relies on the interactions within a microbial consortium, where different species work together to achieve complete degradation. mdpi.comnih.gov Some microorganisms may initiate the breakdown of complex pollutants, while others utilize the resulting intermediates. nih.gov
Table 3: Microorganisms Involved in the Bioremediation of Polychlorinated Naphthalenes and Related Compounds
| Microorganism Type | Genus/Species Example | Degradation Process |
| Aerobic Bacteria | Pseudomonas sp. | Oxidative degradation of lower chlorinated PCNs |
| Fungi | Phlebia lindtneri | Oxidative degradation of lower chlorinated PCNs |
| Anaerobic Bacteria | Dehalococcoides ethenogenes | Reductive dechlorination of higher chlorinated PCNs |
Assessment of Degradation Byproducts and Pathway Elucidation
Understanding the byproducts and degradation pathways is crucial for evaluating the effectiveness and safety of any remediation strategy. Incomplete degradation can sometimes lead to the formation of intermediates that are more toxic than the parent compound.
For the catalytic hydrodechlorination of 1,2,3,4-tetrachloronaphthalene over Fe-Al composite oxides, the major degradation pathway was identified as a stepwise removal of chlorine atoms. rsc.orgrsc.org The process was found to preferentially start at the β-position of the naphthalene ring. rsc.orgrsc.org The primary pathway was determined to be: 1,2,3,4-Tetrachloronaphthalene → 1,2,4-Trichloronaphthalene → 1,3-Dichloronaphthalene → 2-Monochloronaphthalene. rsc.org
Interestingly, the same study also detected the formation of a pentachloronaphthalene and other tetrachloronaphthalene isomers, suggesting that reverse chlorination reactions can also occur under certain conditions. rsc.orgrsc.org
In bioremediation studies, the identification of metabolites is key to confirming the degradation pathway. For example, the aerobic degradation of lower chlorinated PCNs by Pseudomonas and fungi leads to the formation of hydroxylated and dihydroxylated metabolites. nih.gov In the anaerobic reductive dechlorination of 1,2,3,4-tetrachloronaphthalene by Dehalococcoides ethenogenes, the primary product was a dichloronaphthalene, indicating a two-step dechlorination. researchgate.netacs.org
The elucidation of these pathways often involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various congeners and their degradation products. rsc.orgfrontiersin.org
Analytical Methodologies for the Characterization and Quantification of 1,2,6,8 Tetrachloronaphthalene and Pcn Isomers
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and most critical step in the analysis of PCNs is the effective extraction of the target analytes from the sample matrix. The choice of extraction technique is highly dependent on the nature of the matrix.
For aqueous samples, which have low concentrations of the lipophilic and poorly water-soluble PCNs, pre-concentration is necessary. Common methods include solid-phase extraction (SPE) and conventional liquid-liquid extraction (LLE).
Solid and environmental samples such as soil, sediment, and air are typically extracted using a Soxhlet extractor with organic solvents like dichloromethane (B109758) or toluene. Other advanced and efficient methods include accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), and sonication. For instance, tissue samples can be extracted using PLE, while sediment samples are often handled with Soxhlet extraction.
A crucial subsequent step is the cleanup or purification of the extracts. This is necessary to prevent interference from other persistent organic pollutants (POPs) that are often co-extracted, such as PCBs. PCNs are known contaminants in commercial PCB formulations. Purification is commonly achieved using column chromatography with adsorbents like activated alumina (B75360) or multilayered silica (B1680970) gel. For example, sediment extracts can be purified using a dual open column cleanup with a multi-layered silica column (containing silver nitrate, acid, base, and neutral silica) followed by a carbon-activated silica column. Fish tissue extracts may be cleaned up using an automated system with a high-capacity acid/base/neutral column, a carbon-celite column, and a basic alumina column.
| Matrix Type | Extraction Technique | Common Solvents | Reference |
|---|---|---|---|
| Aqueous (Water) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane | |
| Solid (Soil, Sediment) | Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Sonication | Dichloromethane, Toluene | |
| Air | Soxhlet Extraction | Dichloromethane | |
| Biota (Fish Tissue) | Pressurized Liquid Extraction (PLE) | Not Specified |
Chromatographic Separation Advances for Isomer-Specific Analysis
Due to the large number of possible PCN congeners and the co-elution of certain isomers, high-resolution chromatographic separation is essential for accurate, isomer-specific analysis.
High-resolution gas chromatography (HRGC), utilizing capillary columns, is a cornerstone for the separation of PCN isomers. The separation efficiency is dependent on the use of long capillary columns, which can possess a high number of theoretical plates, enabling the resolution of closely related isomers. For example, a 100-meter capillary column can exhibit over 400,000 theoretical plates, achieving significant resolution of isomers. The choice of the stationary phase in the capillary column is critical for achieving the desired selectivity. A method for determining PCNs in the presence of PCBs has been developed using capillary gas chromatography, highlighting its discriminatory power. In a specific application for analyzing landfill leachates, a modified method used a GC/HRMS with an Rh-12ms capillary column, which is primarily employed for dioxin analysis, to determine the elution order of PCN isomers.
For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique couples two columns with different stationary phases via a modulator. The entire sample is subjected to separation in both dimensions, which dramatically increases peak capacity and resolution.
A typical GC×GC setup for POPs analysis involves a long, non-polar column in the first dimension (¹D) and a shorter, polar column in the second dimension (²D). The modulator, a critical component, traps fractions of the effluent from the first column and periodically re-injects them as narrow bands onto the second column for rapid separation. This process generates a structured two-dimensional chromatogram that can separate components that would otherwise co-elute in a single-column separation. GC×GC is particularly advantageous for separating PCNs from other interfering compounds in complex environmental extracts.
| Technique | Key Features | Application to PCNs | Reference |
|---|---|---|---|
| High-Resolution Gas Chromatography (HRGC) | Long capillary columns (e.g., 100 m), high theoretical plate count, specific stationary phases. | Separation of individual PCN congeners and discrimination from PCBs. | |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two coupled columns of different polarity, modulator for fraction transfer, greatly increased peak capacity and resolution. | Analysis of highly complex environmental samples, resolving PCNs from matrix interferences. |
Spectrometric Detection and Identification
Following chromatographic separation, sensitive and selective detection is required for the identification and quantification of PCNs. Mass spectrometry is the preferred technique for this purpose.
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of PCNs due to its ability to provide accurate mass measurements. This high mass accuracy allows for the confident determination of the elemental composition of an analyte, which greatly enhances identification and selectivity against matrix interferences. When coupled with gas chromatography (GC-HRMS), it is a first-choice method for the identification and structure elucidation of unknown volatile and semi-volatile organic compounds.
The high resolving power of HRMS instruments enables the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing target analytes from background noise in complex samples. This increased selectivity leads to lower detection limits. For example, a GC-HRMS method developed for 24 specific PCN congeners achieved instrument detection limits (IDLs) between 0.06 and 0.13 picograms (pg). Method detection limits (MDLs) for fish extracts ranged from 1.3 to 3.4 pg/g (wet weight) and 0.46 to 1.2 pg/g (dry weight) for sediments. Another method using GC coupled to negative ion chemical ionization mass spectrometry (GC-NICI-MS) reported detection limits in the order of 0.4-0.7 ng/g dry weight in sediments and 0.06-0.11 ng/mL in human sera.
Isotope dilution mass spectrometry (IDMS) is considered a reference technique for achieving the highest accuracy and precision in quantitative analysis. The method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PCN) to the sample before extraction and cleanup.
This isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. Therefore, any loss of the native analyte during sample preparation is corrected for by measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and reliable quantification. An isotope dilution congener-specific method using GC-HRMS has been successfully developed and applied to determine PCN concentrations in fish and sediment samples, demonstrating excellent accuracy (100-104%) and precision (12% RSD).
Challenges in Isomer Resolution and Quantification in Complex Environmental Samples
The analysis of 1,2,6,8-Tetrachloronaphthalene and other PCN isomers in complex environmental samples is fraught with challenges that can impede accurate quantification and resolution. These challenges stem from the inherent complexity of PCN mixtures and the nature of the environmental matrices in which they are found.
A primary difficulty is the sheer number of possible isomers and congeners. PCNs consist of 75 potential congeners, and many of these, particularly isomers within the same homolog group, possess very similar physicochemical properties. researchgate.net This similarity makes their separation by conventional chromatographic techniques extremely difficult. vurup.sk The problem is exacerbated by the co-elution of multiple isomers, where two or more compounds are not fully separated and emerge from the chromatographic column at nearly the same time. For example, one study noted that the complete separation of 1,2,3,5-Tetrachloronaphthalene and 1,2,5,6-Tetrachloronaphthalene was not achieved with their method. researchgate.net When co-elution occurs, it can lead to inaccurate identification and overestimation of the concentration of the target analytes.
Another significant hurdle is the presence of interfering compounds within the sample matrix. Environmental samples such as soil, sediment, and biological tissues contain a multitude of other organic and inorganic substances that can interfere with the analysis. researchgate.net These matrix effects can manifest in several ways, including signal suppression or enhancement in the detector, which leads to inaccuracies in quantification. Lipids in biological samples, for instance, often require a specific defatting step during sample preparation to prevent them from interfering with the analysis. env.go.jp Without a rigorous cleanup process to remove these interferences, the analytical results can be unreliable.
The low concentrations at which PCNs are often found in the environment present a further challenge. This necessitates highly sensitive analytical methods and often requires a pre-concentration step to bring the analyte levels within the detection range of the instrument. cdc.gov The combination of low concentrations and a complex matrix makes it difficult to achieve low detection and quantification limits. nih.gov
Finally, the lack of commercially available analytical standards for all 75 PCN congeners hinders positive identification and accurate quantification. researchgate.net Analysts often have to rely on relative response factors from available standards of other isomers, which introduces a degree of uncertainty into the results.
Table 1: Common Challenges in PCN Isomer Analysis
| Challenge | Description | Impact on Analysis |
| Co-elution of Isomers | Multiple PCN isomers have similar retention times in the chromatographic column, leading to overlapping peaks. researchgate.net | Inaccurate identification and quantification; often results in reporting a sum of co-eluting isomers. |
| Matrix Interference | Components of the sample matrix (e.g., lipids, humic acids) can interfere with the detection of target analytes. researchgate.net | Signal suppression or enhancement, leading to under- or overestimation of concentrations. |
| Low Environmental Concentrations | PCNs are often present at trace or ultra-trace levels in environmental samples. | Requires highly sensitive instrumentation and robust pre-concentration techniques. cdc.gov |
| Limited Availability of Standards | Analytical standards are not available for all 75 PCN congeners. researchgate.net | Complicates positive identification and forces reliance on relative quantification methods, increasing uncertainty. |
Quality Assurance and Quality Control in PCN Analysis
A comprehensive QA/QC program for PCN analysis should be detailed in a Quality Assurance Project Plan (QAPP) before sample collection begins. epa.gov This plan outlines data quality objectives, standardized procedures, and specific QC measures. epa.gov Key components of QA/QC in PCN analysis include:
Method Blanks: A method blank, which is an analyte-free matrix, is processed through the entire analytical procedure in the same manner as the samples. This is used to assess for any contamination introduced during the laboratory procedures. epa.gov
Field Blanks (Trip Blanks): A field blank consists of deionized water or another clean matrix that is taken to the sampling site and treated as a sample. It is used to identify potential contamination that may occur during sample collection, transport, or storage. epa.gov
Spiked Samples: A known quantity of the target analyte (or a surrogate compound) is added to a sample (pre-extraction spike) or a sample extract (post-extraction spike). epa.gov The recovery of the spiked analyte is then measured to assess the efficiency of the extraction and analytical method. Recovery rates between 81% and 105% have been reported for PCN analysis in leachate samples. researchgate.net
Duplicate Samples: Field duplicates are two independent samples collected from the same location at the same time to assess the precision of the sampling and analysis process. epa.gov Laboratory duplicates, where a single sample is split into two subsamples in the lab, are used to evaluate the precision of the analytical method itself. epa.gov
Certified Reference Materials (CRMs): When available, CRMs from a reputable source should be analyzed alongside the environmental samples. These materials have a known concentration of the target analytes and are used to verify the accuracy of the analytical method.
Instrument Calibration: The analytical instrument, such as a GC/MS, must be calibrated regularly with standard solutions of known concentrations to ensure an accurate quantitative response.
Data Validation: All data should be thoroughly reviewed and validated. This includes checking for correct peak integration, verifying that QC samples are within acceptable limits, and ensuring that all documentation is complete and accurate. epa.gov
By implementing these QA/QC measures, laboratories can ensure that the data they produce on PCN concentrations in the environment is defensible, comparable, and of known quality.
Table 2: Key Quality Control Samples in PCN Analysis
| QC Sample Type | Purpose | Typical Acceptance Criteria |
| Method Blank | To monitor for laboratory contamination. | Analyte concentration should be below the method detection limit (MDL). |
| Field Blank | To assess contamination during sampling and transport. epa.gov | Analyte concentration should be below the method detection limit (MDL). |
| Matrix Spike | To evaluate the effect of the sample matrix on analytical accuracy (recovery). epa.gov | Recovery is typically expected to be within a range of 70-130%, but can be method- and matrix-dependent. |
| Duplicate Sample | To measure the precision of the sampling and analytical method. epa.gov | The relative percent difference (RPD) between duplicates should be below a pre-defined limit (e.g., <20%). |
Theoretical and Modeling Studies on 1,2,6,8 Tetrachloronaphthalene and Pcns
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of PCNs at the molecular level. These methods allow for the detailed examination of how the number and position of chlorine atoms on the naphthalene (B1677914) core influence the molecule's properties.
DFT has been successfully used to predict a range of thermodynamic properties for entire classes of chlorinated compounds, including the 76 PCN congeners. researchgate.net By performing geometry optimization calculations, researchers can determine key parameters such as total energy, enthalpy, entropy, Gibbs free energy, and heat capacity. researchgate.netchalcogen.roarxiv.orgscirp.org For instance, studies have systematically calculated these properties for PCNs at the B3LYP/6-31G* level of theory. researchgate.net
Through the design of isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—scientists can accurately derive the standard heats of formation and standard Gibbs free energies of formation for individual congeners like 1,2,6,8-tetrachloronaphthalene. researchgate.net These energetic data are fundamental for predicting the likelihood of PCN formation in various industrial and combustion processes and their subsequent stability in the environment. The calculations show that thermodynamic properties are strongly dependent on the specific positions of the chlorine atoms. researchgate.net
The relative stability of different PCN isomers, including the various tetrachloronaphthalene congeners, is a key factor determining their prevalence in environmental samples. DFT calculations reveal that the thermodynamic stability of PCN isomers is governed by a balance between the delocalized π-electron system of the naphthalene rings and the intramolecular repulsion between chlorine atoms. researchgate.net
For congeners with multiple chlorine atoms, such as this compound, steric hindrance and electrostatic repulsion between adjacent or peri-positioned chlorine atoms can lead to molecular distortion and decreased stability compared to other isomers. acs.org By calculating the Gibbs free energy of formation, a theoretical stability ranking of all possible isomers within a homolog group can be established. researchgate.net Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its degradation pathways. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate the structural features of chemicals with their physical properties and biological activities, respectively. medcraveonline.combiointerfaceresearch.com These models are essential for predicting the environmental behavior of compounds like this compound, for which extensive experimental data may be lacking. medcraveonline.comnih.govresearchgate.net
Environmental partitioning coefficients dictate how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. The octanol-water partition coefficient (Kow, often expressed as Log Kow) is a measure of a substance's hydrophobicity and potential for bioaccumulation. chemsafetypro.com The Henry's Law constant (H or KH) describes the equilibrium partitioning of a chemical between air and water. epa.govnih.govnist.gov
QSPR models are widely used to predict these values for PCNs. nih.govresearchgate.net By calculating various molecular descriptors (e.g., molecular volume, surface area, electronic properties) for a series of PCNs with known experimental partitioning coefficients, a mathematical relationship can be established. medcraveonline.combiointerfaceresearch.com This relationship can then be used to predict the Log Kow and Henry's Law constant for other congeners, including this compound. Physics-based models, such as the COSMO-RS method, and empirical methods like KowWin are also employed to compute these values. diva-portal.orgresearchgate.net
Table 1: Predicted Environmental Partitioning Coefficients for Selected Tetrachloronaphthalene (TeCN) Isomers
| Isomer | Log Kow (Octanol-Water Partition Coefficient) | Henry's Law Constant (atm·m³/mol) |
| 1,2,3,5-TeCN | ~5.5 - 6.0 | ~0.013 |
| 1,2,5,6-TeCN | ~5.5 - 6.0 | Data not readily available |
| 1,3,6,8-TeCN | ~5.5 - 6.0 | Data not readily available |
| 1,2,6,8-TeCN | ~5.5 - 6.0 (estimated) | Data not readily available |
Note: Data for specific isomers are often estimated from models developed for the entire PCN class. The Log Kow for tetrachloronaphthalenes generally falls within this range. The Henry's Law constant is from a fragment model prediction for PCN-28 (1,2,3,5-tetrachloronaphthalene) .
The partitioning coefficients predicted by QSPR models are critical inputs for multimedia environmental fate models. nih.govepa.gov These models, such as fugacity-based models, simulate the movement and distribution of chemicals throughout the environment, including compartments like air, water, soil, and sediment. nih.gov
By incorporating parameters like Log Kow and the Henry's Law constant, along with degradation rates and emission source data, these models can predict the environmental concentrations of this compound in various media. epa.gov This allows for an assessment of its long-range transport potential, persistence, and areas of likely accumulation. The models can simulate processes such as atmospheric deposition, volatilization from water bodies, and sorption to soil and sediments, providing a comprehensive picture of the compound's environmental behavior. nih.govepa.govmdpi.com
Computational Approaches for Isomer Pattern Prediction and Source Apportionment
The congener and isomer patterns of PCNs found in environmental samples can serve as fingerprints to identify their emission sources. Computational approaches play a dual role in this context: predicting formation patterns and aiding in source apportionment from complex environmental data.
Theoretical calculations based on quantum chemistry can predict the relative thermodynamic stability of different PCN isomers, as discussed in section 6.1.2. This information helps to anticipate which congeners are likely to be favored during formation in high-temperature thermal processes, a major unintentional source of PCNs. nih.gov
Dynamic Environmental Fate and Bioaccumulation Models
Theoretical and modeling studies are indispensable tools for understanding and predicting the environmental behavior of persistent organic pollutants (POPs) like this compound and other polychlorinated naphthalenes (PCNs). Due to the complexity of environmental systems and the vast number of PCN congeners (75 in total), dynamic models provide a framework to estimate their distribution, persistence, and potential for accumulation in ecosystems. These models are broadly categorized into environmental fate models, which describe the transport and transformation of chemicals in the environment, and bioaccumulation models, which focus on the uptake and concentration of these chemicals in living organisms.
Dynamic Environmental Fate Models
Environmental fate models are mathematical representations that simulate a chemical's movement and concentration in different environmental compartments over time. For PCNs, these models are crucial for predicting which environmental media (air, water, soil, sediment) will be the primary sinks and how these compounds are transported over long distances.
Multimedia "Unit World" Models: A common approach is the use of multimedia "box" or "unit world" models, such as SimpleBox. nih.govcefic-lri.org These models divide the environment into a series of interconnected, well-mixed compartments. cefic-lri.orgmdpi.com By solving mass balance equations for each compartment, these models can predict the environmental distribution of a chemical at a regional or global scale. nih.govcefic-lri.orgmdpi.com The core of these models is the principle of fugacity (the "escaping tendency" of a chemical), which governs the partitioning between phases.
Key processes incorporated into these models include:
Emissions: The rate of release into different compartments (e.g., air, water).
Inter-compartmental Transport: Movement between media, such as deposition from air to soil or water, and volatilization from water to air.
Advective Transport: Movement within a compartment, such as by wind or water currents.
Degradation: Chemical breakdown through processes like photolysis (by sunlight), hydrolysis (by water), and biodegradation (by microorganisms). cefic-lri.org
Global Transport Models: To understand the long-range transport potential of PCNs, more complex global-scale models are employed. The BETR-Global (Berkeley-Trent Global) model , for instance, has been used to simulate the historical and future trends of PCN emissions and transport on a global scale. nih.govnih.gov This model divides the global environment into a grid of 288 regions, each with seven compartments (upper air, lower air, vegetation, freshwater, seawater, soil, and sediment), allowing for a detailed simulation of how PCNs become globally distributed. nih.govnih.gov Such models have been instrumental in demonstrating how unintentionally produced PCNs from sources like municipal waste incineration can be transported far from their origin. nih.gov
The accuracy of these models is highly dependent on the quality of the input data, particularly the physicochemical properties of the specific congeners being studied.
| Property | Symbol | Significance in Fate Modeling | Typical Range for Tetrachloronaphthalenes (TeCNs) |
|---|---|---|---|
| Octanol-Water Partition Coefficient | Kow | Indicates tendency to partition from water into organic phases like lipids and sediment organic carbon. A key predictor of bioaccumulation potential. | log Kow ≈ 5.8 - 6.5 |
| Octanol-Air Partition Coefficient | Koa | Describes partitioning between air and organic phases (e.g., aerosols, soil, vegetation). Influences long-range atmospheric transport. | log Koa ≈ 9.0 - 10.0 |
| Air-Water Partition Coefficient (Henry's Law Constant) | Kaw (or H) | Governs the exchange between water and the atmosphere (volatilization). | log Kaw ≈ -3.0 to -4.5 |
| Vapor Pressure | PL | Determines the tendency of a chemical to exist in the gaseous phase, affecting its mobility in the atmosphere. | Relatively low, decreases with chlorination. |
| Water Solubility | Sw | Affects the concentration achievable in the aqueous phase and influences transport in surface and groundwater. | Very low (µg/L range). |
Bioaccumulation Models
Bioaccumulation models predict the concentration of chemicals in organisms by simulating the kinetics of uptake and elimination. These models are critical for assessing the risk of POPs to wildlife and humans, as they can lead to concentrations in organisms that are many times higher than in the surrounding environment.
Food Web Bioaccumulation Models: For hydrophobic compounds like this compound, dietary intake is a primary route of exposure. Therefore, food web bioaccumulation models are essential. acs.orgoup.com These models, such as the framework developed by Arnot and Gobas, simulate the transfer of contaminants through various trophic levels. sfu.canih.gov
The fundamental processes included in these kinetic models are: sfu.casfu.ca
Respiratory Uptake: Absorption from the surrounding medium (e.g., water passing over gills).
Dietary Uptake: Absorption from ingested food.
Elimination: Loss of the chemical through various pathways, including respiration, fecal egestion, and metabolic transformation.
Growth Dilution: A decrease in concentration as the organism's biomass increases.
These models calculate metrics such as the Bioconcentration Factor (BCF) , which is the ratio of the chemical concentration in an organism to that in the water, and the Bioaccumulation Factor (BAF) , which considers uptake from all environmental sources, including food. A key output for assessing trophic transfer is the Biomagnification Factor (BMF) , which measures the increase in concentration from prey to predator. acs.org
Research Findings from Modeling Studies: While specific models for this compound are not extensively documented, studies on PCNs as a group provide valuable insights. For example, a study on the benthic food chain in the Baltic Sea investigated the biomagnification of tetra- to hepta-chlorinated naphthalenes. acs.org The findings showed that while the total PCN concentration decreased up the food chain (biodilution), certain congeners showed significant biomagnification. acs.org The highest BMFs were observed for congeners with 2,3,6,7-chlorine substitution patterns, indicating that molecular structure is a critical determinant of bioaccumulation behavior. acs.org
| PCN Congener | Chlorine Atoms | Observed Biomagnification Factor (BMF) | Implication |
|---|---|---|---|
| PCN-42 (1,4,6,7-TeCN) | 4 | < 1 | Does not biomagnify in this trophic step. |
| PCN-52/60 (2,3,6,7-TeCN / 1,2,5,6,7-PeCN) | 4 / 5 | > 1 | Significant potential to biomagnify. |
| PCN-66/67 (1,2,3,4,6,7-HxCN / 1,2,3,5,6,7-HxCN) | 6 | > 1 | High potential to biomagnify. |
| PCN-73 (1,2,3,4,5,6,7-HpCN) | 7 | ~ 1 | Variable biomagnification potential. |
Note: Data are illustrative based on findings from a study in the Baltic Sea, which showed BMFs for some congeners exceeded 1, indicating biomagnification. acs.org
Quantitative Structure-Activity Relationship (QSAR) Models: Given the large number of PCN congeners and the difficulty in obtaining experimental data for all of them, Quantitative Structure-Activity Relationship (QSAR) models are frequently used. researchgate.netsfu.ca These in-silico models use the molecular structure of a chemical to predict its physicochemical properties and bioaccumulation potential. nih.govresearchgate.net For instance, QSARs can estimate log Kow, which is then used to predict BCF and BAF values. sfu.ca This approach is vital for screening-level risk assessments and prioritizing which PCN congeners warrant more detailed experimental investigation.
Research Gaps and Future Directions in 1,2,6,8 Tetrachloronaphthalene and Pcn Research
Elucidation of Uncharacterized Isomers and Co-eluting Congeners
A significant challenge in the analysis of 1,2,6,8-tetrachloronaphthalene and other PCNs is the sheer number of possible isomers and congeners, with 75 theoretically possible chlorinated naphthalenes. Standard analytical techniques often struggle to differentiate between these closely related compounds, leading to co-elution and potential misidentification or inaccurate quantification.
Future research must focus on developing and refining analytical methodologies to achieve complete congener-specific separation. Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) have shown promise in separating complex mixtures of PCN congeners that are unresolved by conventional single-dimension GC/MS. nih.gov The application of high-resolution mass spectrometry can further aid in the definitive identification of individual isomers. The lack of commercially available analytical standards for many PCN congeners, including specific tetrachloronaphthalene isomers, presents a major obstacle to accurate quantification and toxicological studies. nih.gov Synthesizing and characterizing these missing standards is a critical step for future research.
Table 1: Analytical Challenges in PCN Isomer Identification
| Challenge | Description | Future Research Direction |
| Co-elution | Multiple PCN congeners have similar physicochemical properties, leading to overlapping peaks in chromatographic analysis. | Development and application of advanced separation techniques like GC×GC-MS. |
| Lack of Standards | Pure analytical standards for many PCN congeners, including this compound, are not readily available. | Synthesis and certification of a complete set of PCN congener standards. |
| Complex Matrices | Environmental samples (soil, sediment, biota) contain a multitude of interfering compounds, complicating PCN analysis. | Improvement of sample preparation and clean-up procedures to remove interfering substances. |
Advanced Understanding of Environmental Formation Pathways and Transformation Products
While the primary historical source of PCNs was their intentional production for various industrial applications, unintentional formation through thermal and industrial processes is a continuing concern. A detailed understanding of the specific pathways leading to the formation of this compound is crucial for controlling its release into the environment.
Research is needed to investigate the formation of tetrachloronaphthalenes from precursor compounds during processes such as waste incineration, metal refining, and cement production. Studies should aim to identify the specific conditions (e.g., temperature, catalysts) that favor the formation of this particular isomer.
Furthermore, the environmental fate of this compound is not fully understood. Both abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) processes can transform PCNs into various degradation products. Identifying these transformation products is essential, as they may be more or less toxic and mobile than the parent compound. Laboratory and field studies are required to elucidate the degradation pathways of tetrachloronaphthalenes in different environmental compartments like soil and sediment and to identify the resulting metabolites.
Development of Novel and More Efficient Remediation Technologies
The persistence of PCNs in the environment necessitates the development of effective remediation strategies for contaminated sites. While several technologies have been explored for chlorinated organic compounds, their application to PCNs, and specifically to this compound, requires further investigation.
Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach. Research should focus on identifying and engineering microbial strains with enhanced capabilities to degrade highly chlorinated naphthalenes. Combining bioremediation with other techniques, such as the use of activated carbon to increase bioavailability, could enhance remediation efficiency.
Other innovative technologies that warrant further investigation for PCN remediation include:
In situ chemical oxidation (ISCO): This involves injecting chemical oxidants into the contaminated soil or groundwater to destroy the pollutants.
Thermal desorption: This technique uses heat to vaporize contaminants from soil, which are then collected and treated.
Nanoremediation: The use of nanoscale materials, such as nanoscale zero-valent iron, to degrade chlorinated organic compounds.
Comparative studies are needed to evaluate the effectiveness, cost, and environmental impact of these different technologies for PCN-contaminated sites.
Long-Term Monitoring Studies in Undersampled Environmental Compartments and Regions
Current knowledge of the global distribution and long-term environmental trends of PCNs, including this compound, is limited by a lack of monitoring data from many parts of the world. While studies have been conducted in some industrialized regions and even remote areas like the Antarctic, vast geographical areas remain largely unmonitored.
Future research should prioritize long-term monitoring programs in these undersampled regions to establish baseline contamination levels and track temporal trends. Passive air sampling networks, such as the Global Atmospheric Passive Sampling (GAPS) program, have proven effective in assessing the spatial distribution of POPs on a global scale and should be expanded.
Beyond geographic gaps, certain environmental compartments are also understudied. More data is needed on the presence of PCNs in:
Deep-sea sediments
Polar ice caps (B75204)
Wildlife from various trophic levels
Human populations in diverse geographical locations
Such monitoring is crucial for understanding the long-range transport, bioaccumulation, and potential human exposure to these persistent pollutants.
Integration of Multi-Disciplinary Approaches for Comprehensive Environmental Assessment
A comprehensive understanding of the environmental risks posed by this compound and other PCNs requires an integrated, multi-disciplinary approach. This involves combining knowledge and methodologies from various scientific fields, including chemistry, toxicology, ecology, and environmental modeling.
Future environmental assessments should move beyond simple measurements of concentration and incorporate a more holistic evaluation of risk. This can be achieved by integrating:
Chemical analysis: To determine the presence and concentration of specific PCN congeners.
Toxicological studies: To assess the potential adverse effects on humans and wildlife.
Ecological monitoring: To evaluate the impact on ecosystem structure and function.
Fate and transport modeling: To predict the environmental distribution and persistence of these compounds.
By adopting such a transdisciplinary framework, researchers and regulators can develop more effective and scientifically sound strategies for managing the risks associated with PCNs.
Q & A
Q. What are the validated analytical methods for detecting 1,2,6,8-Tetrachloronaphthalene in environmental matrices?
Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard for quantifying chlorinated naphthalenes. Calibration requires certified reference standards (e.g., 10–100 mg/L in cyclohexane) to ensure precision. Isotope dilution techniques using deuterated analogs (e.g., tetrachloronaphthalene-d10) improve accuracy by correcting for matrix effects . Structural confirmation relies on comparing retention indices and mass spectra with databases like NIST Chemistry WebBook, which provides IUPAC-standardized InChIKeys and fragmentation patterns for isomers .
Q. How does the chlorination pattern of this compound influence its physicochemical properties?
Methodological Answer : The positions of chlorine substituents affect lipophilicity (log Kow) and vapor pressure. Computational tools like ACD/Labs Percepta Platform predict these properties using QSAR models. For experimental validation, measure solubility in hexane/chloroform (common for chlorinated aromatics) and thermal stability via thermogravimetric analysis (TGA). Substituent positions also dictate UV-Vis absorption maxima, critical for photodegradation studies .
Advanced Research Questions
Q. What in vitro models are optimal for studying the dioxin-like toxicity of this compound?
Methodological Answer : Use reporter gene assays (e.g., CALUX®) with cells expressing aryl hydrocarbon receptor (AhR) to quantify transcriptional activation. Compare results to benchmark compounds like 2,3,7,8-TCDD. Dose-response curves should account for metabolic activation using S9 liver fractions. Confounders like cytotoxicity must be ruled out via parallel MTT assays. Data interpretation requires normalization to AhR-independent pathways (e.g., NF-κB) to isolate specific toxicity mechanisms .
Q. How can computational toxicology predict the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives (t1/2) and bioaccumulation factors (BAF). Molecular docking simulations (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes to predict metabolic pathways. Validate predictions using microcosm studies: incubate the compound in soil/water systems under controlled redox conditions and quantify degradation products via LC-HRMS. Correlate persistence with chlorine substitution patterns using multivariate regression .
Q. What experimental designs mitigate conflicting data in ecotoxicological studies of this compound?
Methodological Answer : Discrepancies often arise from matrix effects (e.g., organic carbon content in sediment). Standardize test systems using OECD Guidelines 218/219 (sediment-water toxicity tests). For in vivo studies, use isogenic aquatic models (e.g., Daphnia magna) to reduce genetic variability. Apply meta-analysis frameworks (e.g., PRISMA) to reconcile divergent results, weighting studies by sample size and analytical rigor. Cross-validate findings with orthogonal methods, such as comparing GC-MS data with immunoassay results .
Data Gaps and Prioritization
Q. What are the critical data gaps in the risk assessment of this compound?
Methodological Answer : Key gaps include:
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify hydroxylated and dechlorinated metabolites in hepatic microsomes.
- Long-term toxicity : Conduct OECD 451/453-compliant carcinogenicity studies in rodents, with histopathology endpoints.
- Environmental monitoring : Prioritize matrices like air particulate matter (PM2.5) using passive samplers (e.g., PUF disks) and non-target screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
